Gratiogenin

Description

Contextualization within Cucurbitane-Type Triterpenoids

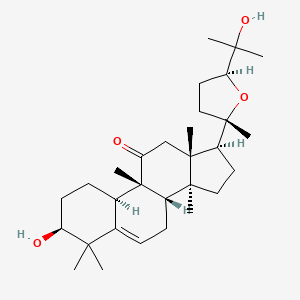

Gratiogenin belongs to the cucurbitane family of triterpenoids. mdpi.comnorman-network.com This class of compounds is characterized by a specific tetracyclic carbon skeleton. researchgate.net While cucurbitacins are a well-known group within this family, this compound and its derivatives are considered to be exclusive to Gratiola officinalis. mdpi.com A distinguishing feature of this compound-derived compounds is the presence of a furan (B31954) ring in their structure. mdpi.com

The basic structure of cucurbitane triterpenoids consists of 30 carbon atoms arranged in a 19-(10→9β)-abeo-10α-lanost-5-ene ring system. researchgate.net this compound is closely related to the cucurbitacins, sharing the same fundamental tetracyclic framework. drugfuture.com

Historical Perspectives in Phytochemical Research

The study of compounds from Gratiola officinalis dates back to the early 20th century. This compound was first prepared through the hydrolysis of its corresponding glycoside, gratioside (B1203276), by Retzlaff in 1902. drugfuture.com Early research also led to the isolation of other crystalline substances from the plant, including gratiolon and gratioside. fao.org

Initial structural studies on this compound were undertaken by Tschesche and Heesch in 1952. drugfuture.com However, the definitive structure of the compound was later revised by Tschesche and colleagues in 1964. drugfuture.com These foundational studies paved the way for a deeper understanding of this unique triterpenoid (B12794562) and its place within the broader context of natural product chemistry. The plant itself, Gratiola officinalis, has a long history of use in traditional European medicine, dating back to the Middle Ages for various ailments. mdpi.comnih.gov Historical ethnobotanical reviews have highlighted its use in treating children's diseases in Romania between the 1860s and 1970s. d-nb.info

Detailed Research Findings

Untargeted metabolomics analysis of alcoholic extracts of Gratiola officinalis has revealed a complex mixture of phytochemicals. mdpi.com The two primary classes of metabolites identified are glycosides of polyphenols and glycosides of cucurbitane-type triterpenes. mdpi.com Among the cucurbitane derivatives, those derived from this compound are prominent. mdpi.com These include gratioside (3-O-glucosyl-25-O-glucosyl-gratiogenin) and its derivatives, as well as hydroxylated and 16-hydroxythis compound glycosides. mdpi.com Other cucurbitacins, such as cucurbitacin E and I, and their glycosides like elaterinide, are also present. researchgate.netresearchgate.net

The chemical properties of this compound are well-documented.

| Property | Value |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.70 g/mol |

| Melting Point | 191-196 °C or 202-203 °C |

| Solubility | Freely soluble in methanol, ethanol, chloroform, acetone, pyridine. Practically insoluble in water, ether, petroleum ether. |

| CAS Registry Number | 7067-16-5 |

(Data sourced from multiple references) nih.govdrugfuture.com

Structure

3D Structure

Properties

CAS No. |

7067-16-5 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1 |

InChI Key |

DJFUSGZOFOKWFY-HVNJZMCDSA-N |

SMILES |

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |

Isomeric SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Botanical Origins of Gratiogenin

Identification in Gratiola Species

Gratiogenin has been identified as a constituent of plants belonging to the genus Gratiola, commonly known as hedge hyssops. researchgate.netacademicjournals.orgresearchgate.net This genus comprises various species, and phytochemical studies have confirmed the presence of this triterpenoid (B12794562) saponin (B1150181) within this botanical group.

Gratiola officinalis as a Primary Source

The most well-documented botanical source of this compound is Gratiola officinalis, also known as the common hedge hyssop. researchgate.netacademicjournals.orgresearchgate.net This perennial herb has been the subject of multiple phytochemical analyses, which have consistently identified this compound as one of its key chemical components. researchgate.netresearchgate.net Various parts of the Gratiola officinalis plant, including the root and aerial portions (herb), have been reported to contain this compound. academicjournals.orgresearchgate.net

In addition to this compound, studies of Gratiola officinalis have revealed the presence of a number of other related compounds and secondary metabolites. A comprehensive analysis of the plant has identified several other significant constituents.

Phytochemical Constituents of Gratiola officinalis

| Compound Class | Specific Compounds Identified |

|---|---|

| Saponins (B1172615)/Sapogenins | This compound, 16-Hydroxythis compound, Gratioside (B1203276) |

| Cucurbitacins | Cucurbitacin E, Cucurbitacin I |

| Glycosides | This compound-3-beta-D-glucoside, Elaterinide |

| Flavonoids | Apigenin and its glycosides |

| Other Compounds | Betulinic acid, Mannitol |

Distribution in Plant Tissues and Developmental Stages

Isolation and Purification Methodologies for Gratiogenin and Its Glycosides

Extraction Techniques from Plant Material

While specific protocols for Gratiogenin are not readily found, the extraction of similar steroidal saponins (B1172615) often employs the use of polar solvents. For instance, a study on the extraction of bioflavonoids from Gratiola officinalis utilized ethanol, with the concentration of the alcohol influencing the extraction of different compounds. researchgate.net The general approach for sapogenin glycosides involves an initial extraction of the crude glycosides from the plant matrix, often followed by hydrolysis to cleave the sugar moieties and yield the aglycone, in this case, this compound.

Commonly used extraction methods for steroidal saponins from other plant sources include:

Soxhlet Extraction: A continuous extraction method using organic solvents.

Maceration: Soaking the plant material in a solvent for a period.

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance extraction efficiency.

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, accelerating extraction.

Following the initial extraction of the glycosides, an acid hydrolysis step is typically required to liberate the this compound. This involves heating the extract with an acid, such as hydrochloric acid or sulfuric acid.

Chromatographic Separation and Fractionation Strategies

Subsequent to extraction and hydrolysis, chromatographic methods are essential for the separation and purification of the target compound from the complex mixture of other plant constituents.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual compounds in a mixture. While specific HPLC methods for the analysis of this compound are not detailed in the available literature, methods for the closely related steroidal sapogenin, diosgenin, are abundant. These methods typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector at a low wavelength (around 203 nm), as many sapogenins lack a strong chromophore.

A hypothetical HPLC method for this compound, based on methods for similar compounds, might involve the parameters outlined in the table below. It is crucial to note that these are illustrative and would require empirical validation for this compound.

| Parameter | Illustrative Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~205 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Injection Vol. | 10-20 µL |

Other Advanced Chromatographic Approaches

Beyond analytical HPLC, other chromatographic techniques are employed for the purification of sapogenins:

Column Chromatography (CC): A fundamental preparative technique using a solid stationary phase (e.g., silica (B1680970) gel or alumina) to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of reactions and separations, and for optimizing solvent systems for column chromatography.

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the sample.

Structural Elucidation and Spectroscopic Characterization of Gratiogenin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the structure of natural products. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For Gratiogenin, as with other complex natural products, NMR plays a critical role in confirming its proposed structure.

One-dimensional NMR techniques, specifically Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR), are fundamental for initial structural insights. 1H NMR provides information on the number of different proton environments, their chemical shifts, and coupling patterns, which reveal adjacent protons. 13C NMR, on the other hand, provides data on the carbon skeleton, indicating the number of distinct carbon atoms and their chemical environments. These techniques have been widely applied in the characterization of components found in Gratiola officinalis extracts, which include this compound and its derivatives researchgate.netarchive.orgchemecol.org. However, specific, detailed 1H NMR and 13C NMR chemical shift data (in ppm) and coupling constants directly attributed to this compound were not found in the available literature snippets.

To establish the connectivity between atoms and resolve ambiguities from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) : This technique reveals proton-proton correlations through bonds, identifying protons that are coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbon atoms, allowing for the assignment of specific carbon signals based on their attached protons.

These 2D NMR techniques are routinely used in the structural analysis of compounds isolated from Gratiola officinalis extracts, contributing to the understanding of the intricate structures of triterpenoids like this compound researchgate.netarchive.orgchemecol.org. While the application of these techniques is confirmed, specific detailed 2D NMR correlation data for this compound itself were not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its structure through fragmentation patterns.

This compound has a molecular formula of C30H48O4 researchgate.netarchive.orgchemecol.org and a molecular weight of 472.7 g/mol researchgate.netarchive.org, with an exact mass of 472.35526001 Da archive.org. This precise molecular weight determination is a key step in its characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of complex mixtures, allowing for the separation of compounds before their detection by mass spectrometry. This hyphenated technique is particularly valuable for natural product research, enabling the identification of trace components and the characterization of various derivatives within an extract. LC-MS, including HPLC-MS and HPLC-ESI-QTOF-MS, has been extensively applied in the analysis of Gratiola officinalis extracts, leading to the identification of this compound and its glycosylated forms, such as gratioside (B1203276) and other hydroxylated derivatives researchgate.netlipidbank.jparchive.org. While LC-MS confirms the presence and molecular weight of this compound, specific detailed fragmentation patterns (m/z values of fragment ions) for this compound were not found in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds. While GC-MS is a standard tool in chemical analysis, specific detailed GC-MS fragmentation data directly pertaining to this compound was not found in the available literature snippets.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. Circular Dichroism (CD) spectroscopy, on the other hand, is used to determine the stereochemistry and conformational properties of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

For this compound, its optical rotation has been reported, providing an important physical characteristic related to its chiral nature: [α]D20 +168° (c = 1.193 in chloroform) and [α]D20 +151° (c = 0.863 in methanol) researchgate.net. Additionally, a value of [α]D25 +175 ± 3° (chloroform) has also been reported researchgate.net. While UV-Vis and CD analyses are commonly performed on natural product extracts, including those from Gratiola officinalis, to characterize various components researchgate.netarchive.orgchemecol.org, specific UV-Vis absorption maxima and CD spectral data (e.g., specific Cotton effects with wavelengths and intensities) directly for this compound were not found in the provided search results.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy serves as a crucial analytical technique for the qualitative identification of functional groups within a chemical compound, providing a unique vibrational fingerprint through the measurement of infrared radiation absorption. bham.ac.uk This method is rapid, non-destructive, and requires minimal sample preparation, making it valuable for characterizing organic compounds and their chemical bonds. bham.ac.uk

This compound (PubChem CID: 441824), a triterpenoid (B12794562) sapogenin with the molecular formula C30H48O4, possesses a complex polycyclic structure containing hydroxyl groups, various C-H bonds, and carbonyl functionalities. nih.govteikyo-u.ac.jp The FTIR spectrum of this compound provides direct evidence for these structural features.

Specific infrared absorption bands reported for this compound in KBr include distinct peaks at 1658 cm⁻¹ and 1652 cm⁻¹. Further detailed analysis of this compound's infrared spectrum indicated absorption at approximately 1689 cm⁻¹, which is characteristic of an isolated keto group or a carbonyl group within an acetyl moiety. Another significant band was observed at approximately 1629 cm⁻¹, attributed to a carbonyl group and/or a double bond present in an α,β-unsaturated keto system.

While broad hydroxyl (-OH) stretching vibrations (typically observed between 3316-3429 cm⁻¹) and aliphatic C-H stretching vibrations (typically observed between 2922-2929 cm⁻¹) are generally characteristic of triterpenoid saponins (B1172615) and are expected in this compound given its chemical structure, the provided detailed research findings for this compound specifically highlight the carbonyl and C=C regions. nih.gov The absence of prominent C-O-C glycosidic linkage absorptions (typically 1034-1072 cm⁻¹) in isolated this compound is consistent with its classification as a sapogenin (aglycone), rather than a full saponin (B1150181) glycoside. nih.gov

The detailed research findings from FTIR spectroscopy collectively support the structural assignments of this compound, confirming the presence of key functional groups essential to its triterpenoid framework.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1689 | Isolated keto group / Carbonyl of acetyl group | |

| 1658 | Carbonyl (C=O) and/or C=C stretching | |

| 1652 | Carbonyl (C=O) and/or C=C stretching | |

| 1629 | Carbonyl and/or C=C of α,β-unsaturated keto group |

Molecular and Cellular Mechanisms of Gratiogenin Biological Activity in Model Systems

Anti-proliferative and Apoptotic Pathways in Cellular Models

Extracts containing gratiogenin derivatives have demonstrated potent anti-proliferative effects across various cancer cell models. nih.govromj.org The mechanisms underlying this activity are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, modulation of cellular metabolism, and activation of autophagy.

A primary mechanism of the anti-cancer activity of Gratiola officinalis extracts is the induction of apoptosis. nih.govromj.org Studies have shown that these extracts can trigger caspase-dependent apoptosis in a variety of human tumor cell lines. romj.orgresearchgate.net

In colorectal cancer (CRC) models, G. officinalis extract induced apoptosis in HCT-116 and E705 cell lines. mdpi.comnih.gov The effect on the E705 cell line was particularly linked to the extract's ability to inhibit cell proliferation. mdpi.com

The apoptotic activity has also been extensively documented in renal and breast cancer cells. In human kidney carcinoma cell lines such as A498, Caki-1, and SN12c, the extract prompted apoptosis, characterized by nuclear pyknosis and the formation of apoptotic bodies. romj.orgssau.ru Similarly, in breast cancer cell lines, including MCF-7 and SK-BR-3, the extract induced a high percentage of cells to enter late-stage apoptosis. romj.orgssau.ru For instance, in the SK-BR-3 breast adenocarcinoma cell line, treatment resulted in up to 96.3% of cells undergoing late apoptosis. ssau.ru

Table 1: Apoptotic Effects of this compound-Containing Extracts on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Key Apoptotic Findings | Citation(s) |

|---|---|---|---|

| E705 | Colorectal | Induced cell apoptosis, inhibiting proliferation. | mdpi.comnih.govnih.gov |

| HCT-116 | Colorectal | Induced apoptosis and necrosis. | nih.govromj.org |

| A498 | Renal | Induced caspase-dependent apoptosis. | researchgate.netssau.ru |

| Caki-1 | Renal | Showed pronounced apoptotic activity. | romj.org |

| SN12c | Renal | Induced pronounced apoptosis, particularly after 48 hours. | romj.org |

| MCF-7 | Breast | A high percentage of cells (96.8%) entered advanced apoptosis. | romj.org |

| SK-BR-3 | Breast | Up to 96.3% of cells were in the late apoptosis phase. | ssau.ru |

| Jurkat | T-cell Leukemia | Induced caspase-3 dependent apoptosis. | romj.orgresearchgate.net |

Beyond inducing apoptosis, this compound-containing extracts interfere with the normal progression of the cell cycle, a critical process for tumor growth. mdpi.com Specifically, treatment with G. officinalis extract has been shown to cause cell cycle arrest at the G2/M checkpoint in certain cancer cells. mdpi.comnih.gov This arrest prevents cells from entering mitosis, thereby halting cell division.

In the SW480 colorectal cancer cell line, treatment with the extract resulted in a notable G2/M phase arrest. mdpi.comnih.govnih.gov This effect is a common mechanism for various anti-cancer compounds, including flavonoids, which are also present in G. officinalis extracts. researchgate.net The arrest at the G2/M checkpoint is often linked to cellular responses to DNA damage or incomplete replication, preventing the propagation of compromised cells. youtube.com While many flavonoids, such as luteolin (B72000) and daidzein, tend to arrest the cell cycle at the G1 phase, the G2/M arrest induced by the extract is a significant finding. nih.gov

Cancer cells exhibit altered energy metabolism, famously characterized by the Warburg effect, where cells favor aerobic glycolysis—the conversion of glucose to lactate (B86563) even in the presence of oxygen—over the more efficient mitochondrial oxidative phosphorylation. sigmaaldrich.comimrpress.com This metabolic shift supports the high energetic and biosynthetic demands of rapid cell proliferation. sigmaaldrich.com

Research indicates that G. officinalis alcoholic extract can directly target this metabolic hallmark. mdpi.comnih.gov In the E705 colorectal cancer cell line, the extract was shown to cause a downregulation of glycolysis. mdpi.comnih.gov This action suggests an ability to revert the Warburg effect, representing a key mechanism for inhibiting cancer cell proliferation by limiting the energy supply necessary for growth. mdpi.comunimib.it By suppressing glycolysis, the extract interferes with a central metabolic pathway that sustains tumor progression. mdpi.com

Autophagy is a cellular process of self-degradation where damaged organelles and proteins are broken down and recycled. nih.gov Its role in cancer is complex; it can be cytoprotective, helping cancer cells survive stress, or it can lead to cell death. Gratiola officinalis extracts have been shown to modulate autophagy in tumor cells, with the effect being concentration-dependent. ssau.ru

In A498 renal carcinoma cells, fractions of the extract demonstrated autophagosomal activity. researchgate.netresearchgate.net Further studies on both kidney (A-498) and breast (SK-BR-3) cancer cells revealed a dual role. ssau.ru At low concentrations, the extract appeared to activate cytoprotective autophagy. ssau.rucyberleninka.ru However, as the concentration increased, it was able to block this protective autophagy and instead activate apoptosis in a high percentage of tumor cells. ssau.ru This suggests a mechanism where at higher, therapeutically relevant concentrations, the extract can overcome a key survival strategy of cancer cells and push them toward self-destruction.

Interaction with Cellular Targets and Signaling Pathways

The anti-proliferative and pro-apoptotic effects of this compound and its associated compounds are mediated through the modulation of specific cellular signaling pathways that are often dysregulated in cancer.

While the precise receptor-binding targets of this compound itself have not been fully elucidated, studies on G. officinalis extracts provide insight into the downstream signaling pathways affected. The binding of a ligand to a cell surface receptor, such as a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), typically initiates a cascade of intracellular events that govern cell fate. nih.govnih.gov

Research on E705 colorectal cancer cells treated with G. officinalis extract points to the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov EGFR is a receptor tyrosine kinase whose upregulation is a common feature in colorectal cancer. nih.gov Its inhibition can block downstream pro-survival signals.

Furthermore, there is evidence to suggest that components within the extract may target the PI3K/AKT pathway. mdpi.com The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, including the Warburg effect. sigmaaldrich.comnih.gov Its modulation by the extract is consistent with the observed effects on apoptosis and glycolysis. The activation or inhibition of these pathways ultimately determines the cellular response, and the ability of this compound-containing extracts to influence these key signaling nodes underscores their biological activity in cancer models.

Enzyme Inhibition or Activation

The direct impact of isolated this compound on specific enzyme kinetics is not extensively detailed in current research. However, studies on extracts from Gratiola officinalis, a primary natural source of this compound and its derivatives like gratioside (B1203276), provide insight into its potential role in modulating enzymatic pathways. nih.gov

An alcoholic extract of G. officinalis, containing a complex mixture of phytochemicals including this compound-derived cucurbitane-type triterpenes, has been shown to influence key metabolic processes in cellular models. mdpi.comnih.gov In a study using colorectal cancer (CRC) cell lines, the extract was found to downregulate glycolysis, a central pathway for energy production. mdpi.comnih.gov To investigate this, the activity of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis, was assessed. nih.gov While the study focused on the broader effects of the extract on metabolic disruption in cancer cells, it points towards an indirect or direct influence on enzymes controlling cellular energy metabolism. unimib.it The observed reduction in glycolysis suggests a potential inhibitory effect on one or more enzymes within this pathway. nih.gov However, further research is required to isolate the specific activity of this compound from that of other compounds in the extract, such as flavonoids, which are also known to possess enzyme-inhibiting properties. romj.org

Modulation of Oxidative Stress Pathways in Cellular Models

The regulation of oxidative stress is a critical factor in cellular health, and its modulation is a key mechanism for many bioactive compounds. nih.gov While direct studies on this compound are limited, research on Gratiola officinalis extracts, which are rich in this compound glycosides, demonstrates significant modulation of pathways linked to oxidative stress in cancer cell models. mdpi.comresearchgate.net

A key study investigated the effects of a G. officinalis alcoholic extract on the energy metabolism of colorectal cancer (CRC) cells, which is closely linked to oxidative stress. mdpi.comnih.gov The research utilized Seahorse technology to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. mdpi.com

In the E705 CRC cell line, treatment with the extract led to a significant decrease in total ATP production. researchgate.net This was primarily due to a reduction in ATP derived from glycolysis, while mitochondrial ATP production remained unchanged. researchgate.net This targeted disruption of the hyperactive glycolytic metabolism (the Warburg effect), characteristic of many cancer cells, demonstrates a profound modulation of cellular energy pathways. mdpi.comunimib.it Conversely, in SW480 CRC cells, the extract increased total ATP content by boosting both glycolytic and mitochondrial ATP production, an effect potentially linked to other cellular responses triggered by the extract's complex composition. researchgate.net

Table 1: Effect of Gratiola officinalis Extract on Metabolic Pathways in Colorectal Cancer Cell Lines

| Cell Line | Parameter | Observed Effect | Implication | Citation |

|---|---|---|---|---|

| E705 | Glycolysis | Downregulation | Inhibition of cell proliferation | mdpi.comnih.gov |

| Glycolytic ATP Production | Reduced | Disruption of cancer energy metabolism | researchgate.net | |

| Mitochondrial ATP Production | Remained constant | Selective targeting of glycolysis | researchgate.net | |

| SW480 | Total ATP Production | Increased | Complex cellular response | researchgate.net |

| Cell Cycle | G2/M arrest | Inhibition of cell proliferation | mdpi.comnih.gov |

Antimicrobial Mechanisms against Pathogenic Microorganisms (in vitro)

Extracts derived from Gratiola officinalis have been recognized for their antimicrobial properties in several studies. romj.orgromj.orgacademicjournals.org These extracts contain a wide array of bioactive compounds, including flavonoids, saponins (B1172615), coumarins, and cucurbitane-type triterpenes such as this compound and its glycosides. researchgate.netnih.gov

The antimicrobial activity of G. officinalis is often attributed to its flavonoid components, which are known to possess anti-inflammatory, antifungal, and antimicrobial effects. romj.orgromj.org Research indicates that metabolites from the plant extract can exert an antimicrobial action against pathogenic bacteria. mdpi.com However, the specific in vitro antimicrobial mechanisms of isolated this compound against pathogenic microorganisms have not been clearly elucidated in the available literature.

Chemical Synthesis and Structural Modification of Gratiogenin

Total Synthesis Approaches to the Gratiogenin Core Structure

The de novo total synthesis of this compound has not been reported in scientific literature to date. The significant structural complexity of the molecule presents a formidable challenge to synthetic chemists. This compound possesses a lanostane (B1242432) core, a tetracyclic triterpenoid (B12794562) framework that features multiple stereocenters and a specific arrangement of functional groups, including hydroxyl groups at positions C3 and C25, a ketone at C11, and a 20,24-epoxy bridge. ontosight.ainih.gov

The synthesis of such complex natural products typically involves lengthy and intricate multi-step sequences. While a direct total synthesis of this compound is yet to be achieved, the field of triterpenoid synthesis has seen remarkable progress. For instance, the total synthesis of lanosterol, the primary precursor to cholesterol and a foundational lanostane, has been accomplished. dartmouth.edu Such an achievement can be considered a formal total synthesis of the lanostane skeleton, providing established strategies and chemical methodologies that could, in principle, be adapted for the construction of the this compound core. However, the unique oxidation pattern and the presence of the furan (B31954) ring in this compound would require the development of novel and highly specific synthetic routes.

Semisynthesis of this compound Derivatives and Analogues

Given the absence of a total synthesis, the primary route to obtaining this compound and its analogues is through isolation from natural sources, followed by semisynthesis. This compound, along with its naturally occurring glycosides and hydroxylated forms, is extracted from plants such as Gratiola officinalis. mdpi.comromj.orgresearchgate.net These natural products provide a valuable starting scaffold for chemical modifications aimed at producing novel derivatives with potentially enhanced or modified biological activities. nih.govthieme-connect.com

The chemical structure of this compound offers several reactive sites for modification:

Hydroxyl Groups: The hydroxyl groups at the C3 and C25 positions are primary targets for functionalization. They can be readily converted into esters, ethers, or other functional groups to alter the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile.

Ketone Group: The ketone at the C11 position can be subjected to reduction to form an alcohol or can participate in various condensation reactions.

Glycosylation: The hydroxyl groups also serve as attachment points for sugar moieties. The enzymatic or chemical addition of various carbohydrates to the this compound aglycone can produce a wide array of novel saponins (B1172615). frontiersin.org

The goal of creating these semisynthetic analogues is to systematically probe how different parts of the molecule contribute to its biological effects. By creating a library of derivatives with targeted modifications, researchers can identify the key structural features necessary for activity and potentially develop compounds with improved therapeutic properties, such as increased potency, selectivity, or better stability. mdpi.comnih.gov

Structure-Activity Relationship Studies of this compound and its Glycosides

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of this compound and its glycosides relates to their biological functions, particularly their cytotoxic effects. dovepress.comfiocruz.br Research on extracts from Gratiola officinalis has demonstrated a range of biological activities, including antitumor and apoptotic effects, which are attributed to its saponin (B1150181) content. romj.orgnih.govnih.gov The SAR of these compounds is primarily dictated by the nature of the aglycone and the attached sugar chains.

Key SAR findings for triterpenoid saponins like this compound include:

Influence of Glycosylation: The attachment of sugar chains to the triterpenoid core is often critical for biological activity. mdpi.comnih.gov For many saponins, the glycosylated form (e.g., gratioside) exhibits different potency compared to the aglycone (this compound). Glycosylation significantly increases the water solubility of the molecule, which can enhance its bioavailability and ability to interact with cell membranes. nih.gov The number, type, and linkage of the sugar units can dramatically influence cytotoxicity, with some studies suggesting an inverse relationship between the number of sugars and cancer cell inhibition. mdpi.com For instance, the diglycoside gratioside (B1203276) (3-O-glucosyl-25-O-glucosyl-gratiogenin) is a major bioactive component found in nature. mdpi.com

Influence of Aglycone Structure: Modifications to the triterpenoid skeleton itself play a crucial role. The presence of a hydroxyl group at the C16 position, as seen in the naturally occurring 16-hydroxythis compound, introduces an additional polar site that can alter the molecule's interaction with biological targets. mdpi.com While some studies on other triterpenoids suggest that 16-OH modifications may not significantly impact cytotoxicity, the specific effect on the this compound scaffold requires direct investigation. nih.gov

Analytical Quantification and Detection of Gratiogenin in Complex Matrices

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are fundamental for resolving Gratiogenin from other compounds present in plant extracts. These methods facilitate the isolation and subsequent quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of various compounds, including triterpenoids and their glycosides, found in Gratiola officinalis extracts. Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating components within these complex mixtures. Mobile phases typically involve gradients of acetonitrile (B52724) (ACN) in water, allowing for effective elution and separation of compounds based on their polarity nih.govctdbase.org.

HPLC has been successfully applied for the fractionation and purification of active compounds from G. officinalis extracts, which inherently contain this compound and its derivatives ctdbase.orgnih.govresearchgate.net. While specific detailed HPLC parameters solely for the quantification of this compound are not widely reported in isolation, the general methodologies applied to the plant's extract are applicable. For instance, similar cucurbitacin types found in Gratiola officinalis have been analyzed using HPLC with acetonitrile-water gradient elution nih.govctdbase.org. The precision and accuracy of HPLC methods are critical for reliable quantitative determination of phytochemicals in botanical samples.

Mass Spectrometry-Based Detection in Biological Extracts

Mass spectrometry (MS) plays a pivotal role in the detection and structural elucidation of this compound and its related compounds within biological extracts, offering high sensitivity and selectivity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable for analyzing complex matrices.

Untargeted metabolomics analyses of Gratiola officinalis extracts have utilized Ultra-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UPLC-ESI-HRMS) in negative ionization mode. This approach has successfully profiled glycosides of polyphenols and cucurbitane-type triterpenes, which include this compound and its derivatives like 3-O-glucosyl-25-O-glucosyl-gratiogenin (gratioside) and hydroxylated and 16-hydroxythis compound glycosides google.commdpi.comresearchgate.net. The use of MS/MS in these analyses significantly enhances selectivity by allowing the examination of specific precursor-to-daughter ion transitions, thereby confirming the identity of target compounds even in trace amounts google.commdpi.comnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the chemical analysis of Gratiola extract, contributing to a broader understanding of its composition cyberleninka.ruromj.org.

The application of these MS-based techniques allows for the putative identification and characterization of this compound and its glycosides, distinguishing them from other triterpenoids and co-eluting compounds in the plant matrix.

Method Validation for Reproducibility and Sensitivity

Method validation is an essential step to ensure the reliability, accuracy, and reproducibility of analytical procedures for the quantification and detection of this compound in complex matrices. Key validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

For instance, HPLC methods developed for the quantification of other cucurbitacins in Gratiola officinalis have been validated and found to be linear, accurate, precise, and rugged nih.govctdbase.org. Similarly, a molecularly imprinted polymer (MIP) based method for quantifying Cucurbitacin B (Cuc B) in bottle gourd juice demonstrated high linearity, precision, and accuracy nih.govctdbase.org. While these examples pertain to other compounds, the principles of validation are directly transferable to this compound analysis. A validated UPLC-MS/MS method for trigonelline, another plant alkaloid, showcased excellent linearity (r²=0.999) and accuracy (98.6% for trace analysis), affirming the efficiency and reproducibility of such hyphenated techniques for diverse matrices bham.ac.uk. These rigorous validation processes ensure that the analytical results obtained for this compound are reliable and fit for their intended purpose.

Table 1: Analytical Techniques for this compound and Related Compounds in Gratiola officinalis Extracts

| Analytical Technique | Application in Gratiola officinalis Extracts | Relevant Compounds Detected | Key Features | References |

| High-Performance Liquid Chromatography (HPLC) | Fractionation, purification, and quantitative analysis of extract components. | This compound, 16-hydroxythis compound, this compound glycosides (e.g., Gratioside), Cucurbitacins, Flavonoids. | Uses C18 columns, acetonitrile-water gradients. Essential for separation prior to detection. | nih.govctdbase.orgnih.govresearchgate.netcyberleninka.ruromj.orgmetabolomicsworkbench.org |

| Ultra-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UPLC-ESI-HRMS) | Untargeted metabolomics profiling of complex phytocomplexes. | This compound derivatives (e.g., Gratioside (B1203276), hydroxylated and 16-hydroxythis compound glycosides), Cucurbitane-type triterpenes, Polyphenol glycosides. | High resolution and sensitivity, identifies putatively identified compounds. | google.commdpi.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and characterization of purified compounds; enhanced selectivity in complex matrices. | This compound, this compound glycosides, Cucurbitacins. | Utilizes tandem mass spectrometry for specific ion transitions, increasing confidence in identification. | nih.govctdbase.orgnih.govresearchgate.netgoogle.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical analysis of volatile and semi-volatile components in extracts. | Various volatile compounds (e.g., quercetin (B1663063) bioflavonoid, 4-vinyl-2-methoxyphenol). | Complementary to LC-MS for broader phytochemical profiling. | cyberleninka.ruromj.orgnih.gov |

Comparative Biochemical and Pharmacological Analysis of Gratiogenin with Other Natural Products

Comparison with Cucurbitane-Type Triterpenes (e.g., Cucurbitacins)

Gratiogenin is classified as a cucurbitane-type tetracyclic triterpene, a structural framework it shares with the more widely known cucurbitacins. nih.govacs.org Both this compound and various cucurbitacins (such as B, E, and I) are found as prominent constituents in the plant Gratiola officinalis (common hedge hyssop). nih.govacademicjournals.orgijbpas.com While cucurbitacins are found in a wide range of plant families, this compound and its derivatives appear to be exclusive to G. officinalis. nih.govmdpi.com

Cucurbitacins are recognized for their intense bitterness and are considered highly toxic triterpenoid (B12794562) substances. academicjournals.org Similarly, extracts of G. officinalis, which contain both this compound derivatives and cucurbitacins, are noted for their bitter taste. academicjournals.org The co-occurrence of these compounds in G. officinalis suggests a shared biosynthetic origin, likely proceeding through the cyclization of squalene (B77637) to form the characteristic cucurbitane skeleton. dokumen.pubgla.ac.uk Pharmacologically, both groups of compounds contribute to the cytotoxic and anticancer properties attributed to G. officinalis extracts. nih.govromj.org

| Feature | This compound & Derivatives | Cucurbitacins (e.g., Cucurbitacin E, I) |

|---|---|---|

| Chemical Classification | Cucurbitane-type tetracyclic triterpene | Cucurbitane-type tetracyclic triterpene |

| Primary Natural Source | Gratiola officinalis (appears exclusive) nih.govmdpi.com | Gratiola officinalis, Cucurbitaceae family (e.g., Momordica charantia), and others academicjournals.orgresearchgate.net |

| Co-occurrence | Found alongside cucurbitacins in G. officinalis nih.govresearchgate.net | Found alongside this compound derivatives in G. officinalis nih.govresearchgate.net |

| General Property | Contributes to the bitter principle of the source plant academicjournals.org | Known for intense bitterness and toxicity academicjournals.org |

Distinctive Structural Features (e.g., Furan (B31954) Ring Presence)

The most significant structural distinction between this compound and other cucurbitacins is the presence of a furan ring in this compound's side chain. nih.govmdpi.com This feature is a defining characteristic of this compound and its derivatives, such as Gratioside (B1203276). nih.govmdpi.com In contrast, classical cucurbitacins possess a more varied side chain but typically lack this specific heterocyclic ring. The fundamental cucurbitane skeleton, a tetracyclic system derived from the protostane (B1240868) cation, is common to both. mdpi.comgla.ac.uk However, the furan ring modification in this compound represents a key branching point in the compound's biosynthesis and is crucial to its unique chemical identity.

| Structural Feature | This compound | Cucurbitacins (General Structure) |

|---|---|---|

| Core Skeleton | Cucurbitane (tetracyclic triterpenoid) nih.gov | Cucurbitane (tetracyclic triterpenoid) mdpi.com |

| Side Chain | Harbors a furan ring nih.govmdpi.com | Variable, but typically lacks a furan ring nih.govmdpi.com |

| Other Features | Often found as glycosides (e.g., Gratioside) academicjournals.org | Highly oxygenated, often with ketone and hydroxyl groups; found as aglycones or glycosides lipidbank.jp |

Divergences and Similarities in Molecular Mechanisms

Detailed comparative studies on the specific molecular mechanisms of purified this compound versus cucurbitacins are limited. However, analysis of extracts containing these compounds and studies on individual cucurbitacins allow for inferences about their potential similarities and differences.

Both this compound-containing extracts and isolated cucurbitacins exhibit potent cytotoxic and anticancer activities. nih.govmdpi.com Extracts from G. officinalis, which contain a phytocomplex of this compound derivatives and cucurbitacins, have been shown to induce apoptosis in cancer cells. nih.govromj.org This suggests a shared pro-apoptotic capability.

However, divergences in their precise molecular targets are likely. Research on G. officinalis alcoholic extracts highlights a multi-targeted approach, including the induction of G2/M cell cycle arrest and the downregulation of glycolysis (the Warburg effect) in colorectal cancer cell lines. nih.govmdpi.com While cucurbitacins are also known to induce cell cycle arrest, a frequently cited mechanism for their action is the disruption of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. mdpi.com Furthermore, cucurbitane triterpenoids from other plants, like Momordica charantia, have been shown to improve insulin (B600854) sensitivity by targeting the IRS-1 signaling pathway in skeletal muscle, a mechanism that may differ from that of this compound. nih.gov The unique structural features of this compound, such as its furan ring, may lead to interactions with different cellular targets compared to other cucurbitacins, resulting in distinct downstream effects.

| Molecular Mechanism | Associated with this compound / G. officinalis Extract | Associated with Cucurbitacins |

|---|---|---|

| Cytotoxicity/Anticancer | Yes nih.govromj.org | Yes mdpi.com |

| Apoptosis Induction | Demonstrated in G. officinalis extracts nih.govromj.org | Yes romj.org |

| Cell Cycle Arrest | Induces G2/M arrest nih.govmdpi.com | Known to induce cell cycle arrest researchgate.net |

| Primary Signalling Pathways | Downregulation of glycolysis (Warburg Effect) nih.govmdpi.com | Disruption of JAK-STAT pathway mdpi.com; modulation of PI3K/AKT pathway nih.gov |

| Metabolic Regulation | Noted for effects on cancer cell metabolism mdpi.com | Improves insulin sensitivity via IRS-1 pathway (some cucurbitacins) nih.gov |

Future Directions in Gratiogenin Research

Advanced Mechanistic Studies using Multi-omics Approaches

Understanding the precise molecular mechanisms by which gratiogenin exerts its biological effects is crucial for its development as a therapeutic agent. Future research will increasingly rely on multi-omics strategies—encompassing genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of its cellular interactions.

Metabolomics has already proven useful in identifying compounds in complex biological samples, with this compound being detected in non-targeted metabolomic screens. sci-hub.se Future studies could apply targeted metabolomics to track the metabolic fate of this compound and its downstream effects on cellular metabolic pathways. By integrating these findings with transcriptomics (analyzing gene expression changes) and proteomics (studying protein level alterations), researchers can uncover the signaling pathways and networks modulated by this compound. This integrated multi-omics approach, which has been successfully applied to understand complex diseases like glioblastoma and the effects of other natural polysaccharides, can reveal novel drug targets and provide a mechanistic basis for the compound's observed activities. nih.govnih.gov

Exploration of Novel Biological Activities in Non-clinical Models

While initial studies have hinted at this compound's potential, a systematic exploration of its biological activities in various non-clinical models is a key future direction. Research has indicated that flavonoid-containing extracts of Gratiola officinalis, which include this compound as a known constituent, exhibit apoptotic activity against human kidney cancer cell lines. romj.org

In one study, the extract induced significant morphological changes indicative of apoptosis in Caki-1 and SN12c kidney carcinoma cells. romj.org At a concentration of 0.9 mg/ml, the extract led to a notable increase in apoptotic cells and a decrease in the living cell-free volume (LCFV), demonstrating its cytotoxic potential in a laboratory setting. romj.org

| Cell Line | Extract Concentration | Observation (after 24 hours) |

|---|---|---|

| SN12c | 0.035 mg/ml | 7.9% increase in apoptotic cells |

| SN12c | 0.18 mg/ml | 11.2% increase in apoptotic cells |

| SN12c | 0.9 mg/ml | 17.6% increase in apoptotic cells; 63.3% decrease in LCFV |

| Caki-1 | 0.9 mg/ml | 17.6% increase in apoptotic cells |

Furthermore, the plant source of this compound has been identified as having potential activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer. researchgate.netnih.gov This suggests a future research avenue exploring the specific antimicrobial properties of purified this compound against this and other challenging pathogens in non-clinical infection models.

Innovations in Sustainable Sourcing and Biosynthetic Engineering

Currently, this compound is obtained through extraction from its natural plant source, Gratiola officinalis. academicjournals.org This method can be limited by geographical plant availability, seasonal variations, and environmental impact. A significant future direction lies in developing sustainable and scalable production methods.

Biosynthetic engineering offers a promising alternative. This would involve identifying the complete biosynthetic pathway of this compound within Gratiola officinalis, isolating the responsible genes, and transferring them into a microbial host, such as yeast or bacteria. These engineered microorganisms could then be grown in large-scale fermenters to produce pure this compound in a controlled, sustainable, and cost-effective manner. This approach circumvents the challenges of agricultural sourcing and ensures a consistent supply for research and potential future development.

Computational Chemistry and Molecular Modeling for Target Identification

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. archive.org For this compound, these in silico methods represent a critical future direction for identifying its direct molecular targets. By modeling the three-dimensional structure of this compound, researchers can perform virtual screening against libraries of known protein structures to predict potential binding partners.

Molecular docking simulations can then be used to analyze the binding affinity and interaction patterns between this compound and its predicted targets, helping to prioritize them for experimental validation. researchgate.net This computational approach can significantly reduce the time and resources required for target identification compared to traditional experimental methods alone. Existing databases already contain computed properties for this compound, such as its molecular weight and XLogP3-AA value, which serve as a foundation for more advanced modeling. nih.gov These computational studies can provide invaluable insights into how this compound functions at a molecular level, guiding the rational design of future experiments and potential derivative compounds with enhanced activity.

Q & A

Q. What methodologies are essential for initial structural characterization of Gratiogenin?

To determine this compound’s molecular structure, researchers should employ a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). Experimental protocols must include rigorous controls for instrument calibration and sample purity validation. Replication across independent laboratories is critical to confirm structural assignments .

Q. How should researchers design dose-response experiments to assess this compound’s biological activity?

Use a multi-dose approach with logarithmic concentration gradients to identify effective and toxic thresholds. Include positive controls (e.g., known agonists/inhibitors) and negative controls (vehicle-only treatments). Statistical power analysis should guide sample sizes to ensure reproducibility. Data should be analyzed using nonlinear regression models to calculate EC₅₀/IC₅₀ values .

Q. What are the key considerations for formulating hypotheses about this compound’s pharmacokinetics?

Apply the PICO framework (Population: target tissue/organism; Intervention: this compound administration; Comparison: baseline/control groups; Outcome: bioavailability/metabolite profiles). For example: “Does oral administration of this compound (10 mg/kg) in murine models increase hepatic bioavailability compared to intravenous delivery?” .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Conduct a systematic review with meta-analysis to quantify heterogeneity across studies. If inconsistencies persist, design orthogonal assays (e.g., CRISPR-based gene silencing, proteomics) to validate target engagement. Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference—document these variables meticulously .

Q. What strategies are effective for elucidating this compound’s target pathways when genomic data are inconclusive?

Combine multi-omics approaches : transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify dysregulated pathways. Use pathway enrichment analysis (e.g., KEGG, GO) and validate findings with functional assays (e.g., knockouts, pharmacological inhibition). Ensure hypotheses align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Evaluate pharmacokinetic factors (e.g., bioavailability, tissue penetration) and metabolic stability using LC-MS. Perform ex vivo assays (e.g., plasma protein binding, microsomal stability) to bridge in vitro-in vivo gaps. Consider species-specific differences in metabolic enzymes and adjust experimental models accordingly .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Use mixed-effects models to account for biological variability and repeated measurements. For non-linear responses, apply the Hill equation or four-parameter logistic models. Report confidence intervals and effect sizes to avoid overinterpretation of non-significant trends .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power calculations. For human cell lines, verify ethical sourcing and consent documentation. Regularly audit data integrity and experimental protocols to maintain compliance with institutional review boards (IRBs) .

Q. What steps mitigate bias in high-throughput screening (HTS) of this compound derivatives?

Implement automated liquid handling systems to minimize human error. Use Z-factor scoring to validate assay robustness. Include reference compounds in each plate and randomize sample placement to control for positional effects. Perform orthogonal assays (e.g., fluorescence polarization, SPR) to confirm hits .

Data Interpretation & Reporting

Q. How should researchers present conflicting data about this compound’s toxicity profile?

Use Bland-Altman plots or forest plots to visualize inter-study variability. Discuss potential confounders (e.g., impurity profiles, solvent effects) in the limitations section. Transparently report negative results to avoid publication bias .

Q. What frameworks improve reproducibility in this compound research?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw data in repositories like GenBank or ChEMBL, document metadata (e.g., HPLC gradients, buffer compositions), and use open-source analysis pipelines (e.g., KNIME, Galaxy) .

Q. How to optimize literature reviews for this compound-related studies?

Use Boolean search strategies (e.g., “this compound AND (synthesis OR metabolism)”) in PubMed, Scopus, and Web of Science. Screen abstracts with PRISMA flow diagrams , and assess study quality via tools like ROBIS (Risk of Bias in Systematic Reviews) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.